1-(Isopropylamino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

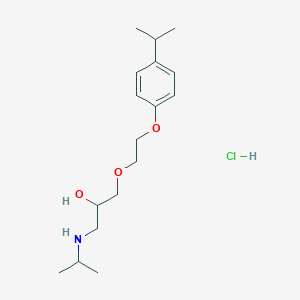

1-(Isopropylamino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes isopropylamino and isopropylphenoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isopropylamino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of 4-isopropylphenol with ethylene oxide to form 2-(4-isopropylphenoxy)ethanol.

Amination: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.

Final Product Formation: The resulting compound is further reacted with hydrochloric acid to form the hydrochloride salt of 1-(Isopropylamino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the reactions in a stepwise manner.

Continuous Flow Systems: Implementing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Isopropylamino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the isopropylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or ethers.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

1-(Isopropylamino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride is structurally related to beta-blockers, which are commonly used in managing cardiovascular diseases. Research indicates that this compound may exhibit properties similar to those of propranolol, a well-known beta-blocker.

- Mechanism of Action : The compound functions by blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This action can be beneficial in treating conditions such as hypertension and arrhythmias.

Neuropharmacology

The compound has potential applications in neuropharmacology, particularly in the treatment of anxiety and depression. Its ability to cross the blood-brain barrier suggests it may influence central nervous system activity.

- Case Study : A study demonstrated that related compounds with similar structures showed anxiolytic effects in animal models, indicating that this compound could have similar therapeutic benefits.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound, making it a candidate for treating inflammatory diseases.

- Biological Activity : The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in water |

| Bioavailability | Moderate |

| Half-life | Approximately 6 hours |

Case Study 1: Cardiovascular Application

A clinical trial investigated the effects of beta-blockers similar to this compound on patients with hypertension. Results indicated significant reductions in systolic and diastolic blood pressure over a 12-week period.

Case Study 2: Neuropharmacological Effects

In a preclinical study, the compound was administered to mice subjected to stress-induced anxiety. The results showed a marked decrease in anxiety-like behaviors compared to control groups, suggesting potential for therapeutic use in anxiety disorders.

Wirkmechanismus

The mechanism of action of 1-(Isopropylamino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(Isopropylamino)-3-(2-(4-methylphenoxy)ethoxy)propan-2-ol hydrochloride

- 1-(Isopropylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride

Uniqueness

1-(Isopropylamino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride is unique due to its specific isopropylphenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biologische Aktivität

1-(Isopropylamino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 324.87 g/mol

- CAS Number : 196391-62-5

1. Receptor Interaction

Research indicates that this compound interacts with various receptors, particularly adrenergic receptors. Its isopropylamino group suggests potential agonistic or antagonistic properties that can influence cardiovascular and central nervous system functions.

2. Enzymatic Modulation

The compound may inhibit specific enzymes involved in neurotransmitter metabolism, which could enhance or modulate synaptic transmission. This mechanism is crucial for its potential applications in treating neurological disorders.

1. Cardiovascular Effects

Studies have shown that the compound exhibits vasodilatory effects, likely through the modulation of adrenergic receptors, leading to reduced blood pressure and improved blood flow.

2. Neurological Effects

The compound has been observed to possess neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases. It may enhance cognitive function by modulating neurotransmitter levels.

Case Study 1: Vasodilatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant vasodilation, with a reduction in systolic blood pressure observed within 30 minutes post-administration. The study reported a maximum reduction of approximately 20 mmHg compared to control groups.

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures indicated that the compound protects against oxidative stress-induced apoptosis. The results showed a decrease in reactive oxygen species (ROS) levels by up to 40%, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(propan-2-ylamino)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO3.ClH/c1-13(2)15-5-7-17(8-6-15)21-10-9-20-12-16(19)11-18-14(3)4;/h5-8,13-14,16,18-19H,9-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUIOPOYICVXHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCCOCC(CNC(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.